molecular formula C22H24N2O4 B2600374 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 851096-10-1

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No. B2600374
CAS RN: 851096-10-1
M. Wt: 380.444
InChI Key: DBPCCKDBDHCWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMQX and is used as a selective antagonist for the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions.

Mechanism of Action

DMQX acts as a selective antagonist for the NMDA receptor in the brain. It binds to the receptor's ion channel and blocks the flow of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. LTP and synaptic plasticity are crucial for learning and memory, and their disruption has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
DMQX has been shown to block NMDA receptor-mediated synaptic transmission in various brain regions, including the hippocampus, cortex, and spinal cord. It has also been shown to reduce the induction of LTP and synaptic plasticity in these regions. In addition, DMQX has been shown to reduce the severity of seizures in animal models of epilepsy and to protect against neuronal damage in models of stroke.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMQX in scientific research is its selectivity for the NMDA receptor, which allows for the specific investigation of the receptor's role in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the NMDA receptor in the central nervous system. However, one limitation of using DMQX is its relatively short half-life, which requires frequent administration in experiments.

Future Directions

There are many potential future directions for the use of DMQX in scientific research. One direction is the investigation of the role of the NMDA receptor in the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the investigation of the role of the NMDA receptor in pain perception and the development of novel analgesics. Additionally, DMQX could be used to investigate the mechanisms of addiction and depression and to develop new treatments for these disorders.

Synthesis Methods

DMQX is synthesized by a multi-step process starting from 3,5-dimethoxybenzaldehyde and 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline. The first step involves the condensation of 3,5-dimethoxybenzaldehyde with 2-nitroethanol to form the corresponding nitrostyrene derivative. The nitrostyrene is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 6,7-dimethyl-1,2,3,4-tetrahydroisoquinoline in the presence of acetic anhydride and a Lewis acid catalyst to form the final product, DMQX.

Scientific Research Applications

DMQX has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. DMQX has also been used to investigate the role of the NMDA receptor in pain perception, addiction, and depression.

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-7-16-9-15(22(26)24-20(16)8-14(13)2)5-6-23-21(25)17-10-18(27-3)12-19(11-17)28-4/h7-12H,5-6H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPCCKDBDHCWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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